molecular formula C16H17FN4O3S2 B6527127 3-fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893141-90-7

3-fluoro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B6527127
CAS No.: 893141-90-7
M. Wt: 396.5 g/mol
InChI Key: VAMBWSWROKAASW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazol-2-yl benzamide class, characterized by a central thiadiazole ring linked to a substituted benzamide moiety. The structural uniqueness lies in its 3-fluorobenzamide group and the tetrahydrofuran (oxolan)-derived carbamoyl methyl sulfanyl substituent on the thiadiazole ring.

Properties

IUPAC Name

3-fluoro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S2/c17-11-4-1-3-10(7-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-5-2-6-24-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMBWSWROKAASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

Substituent on Benzamide Ring The 3-fluoro group distinguishes it from analogs like 3-bromo-N-{5-[...]-1,3,4-thiadiazol-2-yl}benzamide (), where bromine replaces fluorine. Fluorine’s smaller size and electronegativity may enhance metabolic stability and binding interactions compared to bromine .

Thiadiazole Substituents

  • The (oxolan-2-yl)methyl carbamoyl group introduces a cyclic ether moiety, which may improve solubility in polar solvents compared to purely aromatic substituents (e.g., dichlorophenyl in ). This contrasts with methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (), where a methoxybenzoate group dominates .

Molecular Conformation

  • highlights that thiadiazole derivatives adopt butterfly-shaped conformations with near-planar aromatic rings. The oxolan group in the target compound could introduce torsional strain, affecting crystallinity or packing efficiency .

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